Lutiram
Overview
Description
Lutiram is a fungicide used in agriculture, specifically for the treatment of mildew in vineyards, potatoes, tomatoes, and lettuce . It is produced by BASF and is known for its ease of use and low toxicity towards predatory mites .
Synthesis Analysis
Lutiram is synthesized using various techniques, including alkaline hydrolysis, solvent extraction, and purification using chromatography. The synthesis process has been optimized to minimize environmental damage and unwanted byproducts.Molecular Structure Analysis
The molecular formula of Lutiram is C10H16N2S4. Its IUPAC name is pyrrolidine-1-carbothioylsulfanyl pyrrolidine-1-carbodithioate. The molecular weight is 292.5 g/mol.Physical And Chemical Properties Analysis
Lutiram is a yellow powder that is soluble in ethanol, methanol, and water. It has a unique chemical structure that has both hydrophilic (water-loving) and hydrophobic (water-repelling) properties, making it ideal for use in various applications.Scientific Research Applications
Raman Spectroscopy
Lutiram’s unique Raman spectroscopic signature allows for rapid and accurate detection in various matrices. Researchers have used Raman spectroscopy to identify Lutiram in fruits and vegetables, assessing ripeness, freshness, disease infestation, and pesticide residues. This technique has implications for quality control and food safety .
Safety and Hazards
properties
IUPAC Name |
pyrrolidine-1-carbothioylsulfanyl pyrrolidine-1-carbodithioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S4/c13-9(11-5-1-2-6-11)15-16-10(14)12-7-3-4-8-12/h1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGUGVQODCQMBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)SSC(=S)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341706 | |
Record name | Lutiram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lutiram | |
CAS RN |
496-08-2 | |
Record name | Lutiram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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